molecular formula C13H5Cl2F2N5O2 B3035653 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 338398-98-4

3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B3035653
CAS No.: 338398-98-4
M. Wt: 372.11 g/mol
InChI Key: DNKANEGBUQOTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as DFDNP, is a heterocyclic compound that has been studied for its potential therapeutic and industrial applications. It is a derivative of nicotinic acid and contains both a pyridine ring and a 1H-1,2,4-triazol-1-yl group. DFDNP has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer properties. Furthermore, it has also been studied for its potential use as a corrosion inhibitor in industrial applications.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Antimicrobial Activities : A study detailed the synthesis of thiazolidinones and Mannich bases from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, examining their antimicrobial and antitubercular activities. This research highlights the potential of pyridinyl-triazolyl compounds in developing antimicrobial agents (Dave et al., 2007).

  • Convergent Synthesis of Trifluoromethyl-containing Compounds : Another study presented an efficient method for synthesizing a novel series of N-(pyridinyl-triazolyl)pyrimidin-2-amines, demonstrating the utility of these compounds in medicinal chemistry (Bonacorso et al., 2010).

Chemical Structure Analysis and Applications

  • Structural and Electronic Properties of Metal Complexes : Research on iron(II) and nickel(II) complexes with bis(triazol-3-yl)pyridines explored their structural and electronic properties. This work contributes to the understanding of metal-ligand interactions and their potential applications in material science (Sugiyarto et al., 1993).

  • Synthesis of Key Intermediates for Herbicides : A practical synthesis route for 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, showcases the application of similar compounds in agricultural chemistry (Hang-dong, 2010).

Potential for Novel Therapeutics

  • Inhibition of Xanthine Oxidoreductase : A study on 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051) revealed its potent inhibitory effect on xanthine oxidoreductase, suggesting potential therapeutic applications in treating hyperuricemia (Matsumoto et al., 2011).

Properties

IUPAC Name

(3,5-dichloro-2,6-difluoropyridin-4-yl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F2N5O2/c14-8-10(9(15)12(17)21-11(8)16)24-13(23)6-1-2-7(19-3-6)22-5-18-4-20-22/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKANEGBUQOTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)OC2=C(C(=NC(=C2Cl)F)F)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 3
Reactant of Route 3
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 4
Reactant of Route 4
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 5
Reactant of Route 5
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.